4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C12H15NO6S This compound is characterized by the presence of a benzodioxole ring, a methylsulfonyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Coupling with Butanoic Acid: The final step involves coupling the benzodioxole derivative with butanoic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitrated or halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Although not widely used industrially, it can serve as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The benzodioxole ring and the sulfonyl group are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)butanoic acid: Lacks the methylsulfonyl group.
4-[(1,3-Benzodioxol-5-yl)methyl]amino]benzoic acid: Contains a benzoic acid moiety instead of butanoic acid.
Uniqueness
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is unique due to the presence of both the benzodioxole ring and the methylsulfonyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research purposes.
Biological Activity
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzodioxole moiety and a methylsulfonyl group attached to an amino acid backbone. With a molecular formula of CHNOS and a molecular weight of approximately 301.31 g/mol, this compound exhibits potential biological activities that warrant detailed investigation.
Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Ring : Synthesized through the cyclization of catechol derivatives with formaldehyde.
- Introduction of the Methylsulfonyl Group : Achieved via sulfonylation reactions using methylsulfonyl chloride.
- Coupling with Butanoic Acid : Finalized by coupling the benzodioxole derivative with butanoic acid using coupling agents like EDCI and DMAP.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the benzodioxole ring and the sulfonyl group enhances its reactivity and potential for enzyme inhibition.
Anticancer Activity
Recent studies have explored the anticancer properties of related benzodioxole compounds. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. These studies indicate that compounds with similar structures can induce apoptosis and inhibit DNA synthesis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Benzodioxole Thiosemicarbazone | A549 | 12.7 | Induces apoptosis |
Benzodioxole Derivative 5 | C6 | 15.0 | Disturbs mitochondrial potential |
This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, preliminary findings suggest variability in inhibitory activity across different derivatives .
Case Studies
A notable study involved synthesizing a series of benzodioxole-based thiosemicarbazones and evaluating their cytotoxic effects against various cancer cell lines. The results showed that certain modifications to the benzodioxole structure significantly enhanced anticancer activity while maintaining low toxicity towards healthy cells .
Comparative Analysis
In comparison to structurally similar compounds, this compound stands out due to its unique combination of functional groups, which may enhance both solubility and biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-(1,3-benzodioxol-5-yl)butanoic acid | 41303-44-0 | Lacks methylsulfonyl group |
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid | 314105 | Different amino position |
4-(1,3-benzodioxol)-5-carboxylic acid | 127258 | Contains carboxylic acid |
Properties
IUPAC Name |
4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-20(16,17)13(6-2-3-12(14)15)9-4-5-10-11(7-9)19-8-18-10/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMWBDHDMBUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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